Cas no 52335-75-8 ((4-methoxy-1H-indol-3-yl)methyldimethylamine)

(4-Methoxy-1H-indol-3-yl)methyldimethylamine is a substituted indole derivative featuring a dimethylaminomethyl group at the 3-position and a methoxy substituent at the 4-position of the indole core. This structural motif is of interest in medicinal chemistry and organic synthesis due to its potential as a precursor for bioactive compounds, including serotonin analogs and tryptamine derivatives. The methoxy group enhances electron density, influencing reactivity, while the dimethylaminomethyl moiety offers versatility for further functionalization. The compound’s well-defined structure and stability make it suitable for research applications, particularly in the development of psychopharmacological agents or as a building block for heterocyclic frameworks. Handling should follow standard safety protocols for amine-containing compounds.
(4-methoxy-1H-indol-3-yl)methyldimethylamine structure
52335-75-8 structure
Product Name:(4-methoxy-1H-indol-3-yl)methyldimethylamine
CAS No:52335-75-8
MF:C12H16N2O
MW:204.268242835999
MDL:MFCD08234941
CID:936763
PubChem ID:594939
Update Time:2025-06-28

(4-methoxy-1H-indol-3-yl)methyldimethylamine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N,N-dimethyl-1H-Indole-3-methanamine
    • 1-(4-METHOXY-1H-INDOL-3-YL)-N,N-DIMETHYLMETHANAMINE
    • [(4-methoxy-1H-indol-3-yl)methyl]dimethylamine
    • 1H-Indole,4-methoxy-3-(dimethylamino)methyl
    • DTXSID80344191
    • F20874
    • Q-102651
    • MFCD08234941
    • (4-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine #
    • 1H-Indole, 4-methoxy-3-(dimethylamino)methyl-
    • 52335-75-8
    • UTDGDGFOENJMAA-UHFFFAOYSA-N
    • Z1509145431
    • AKOS027378452
    • SCHEMBL13390751
    • CS-0308706
    • (1H)Indole, 4-methoxy-3-(dimethylamino)methyl-
    • EN300-128270
    • (4-methoxy-1H-indol-3-yl)methyldimethylamine
    • MDL: MFCD08234941
    • Inchi: 1S/C12H16N2O/c1-14(2)8-9-7-13-10-5-4-6-11(15-3)12(9)10/h4-7,13H,8H2,1-3H3
    • InChI Key: UTDGDGFOENJMAA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1C(=CN2)CN(C)C

Computed Properties

  • Exact Mass: 204.12600
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.3Ų

Experimental Properties

  • PSA: 28.26000
  • LogP: 2.23810

(4-methoxy-1H-indol-3-yl)methyldimethylamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-methoxy-1H-indol-3-yl)methyldimethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:52335-75-8)(4-methoxy-1H-indol-3-yl)methyldimethylamine
Order Number:A1162454
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:12
Price ($):559.0
Email:sales@amadischem.com

(4-methoxy-1H-indol-3-yl)methyldimethylamine Related Literature

Additional information on (4-methoxy-1H-indol-3-yl)methyldimethylamine

Introduction to (4-methoxy-1H-indol-3-yl)methyldimethylamine (CAS No. 52335-75-8)

(4-methoxy-1H-indol-3-yl)methyldimethylamine, also known by its CAS number 52335-75-8, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a 4-methoxyindole moiety and a trimethylamine functional group. The combination of these structural elements endows the compound with a range of biological activities and potential therapeutic applications.

The molecular formula of (4-methoxy-1H-indol-3-yl)methyldimethylamine is C12H16N2O, and its molecular weight is approximately 204.27 g/mol. The compound's structure can be visualized as an indole ring with a methoxy substituent at the 4-position, attached to a methyl group that is further substituted with two additional methyl groups. This unique arrangement of functional groups contributes to the compound's chemical stability and reactivity.

Recent studies have explored the pharmacological properties of (4-methoxy-1H-indol-3-yl)methyldimethylamine. One notable area of research is its potential as a serotonin receptor modulator. Serotonin receptors play a crucial role in various physiological processes, including mood regulation, sleep, and appetite. The ability of (4-methoxy-1H-indol-3-yl)methyldimethylamine to interact with these receptors makes it a promising candidate for the development of novel therapeutic agents for conditions such as depression, anxiety, and sleep disorders.

In addition to its serotonin receptor activity, (4-methoxy-1H-indol-3-yl)methyldimethylamine has been investigated for its potential neuroprotective effects. Preclinical studies have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that (4-methoxy-1H-indol-3-yl)methyldimethylamine may have therapeutic potential in the treatment of these debilitating conditions.

The synthesis of (4-methoxy-1H-indol-3-yl)methyldimethylamine involves several well-established chemical reactions. One common synthetic route involves the condensation of 4-methoxyindole with formaldehyde followed by methylation to introduce the dimethylamino group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthetic pathway has been optimized in various laboratories, leading to improved efficiency and scalability for potential industrial production.

In terms of safety and toxicity, preliminary studies have indicated that (4-methoxy-1H-indol-3-yl)methyldimethylamine exhibits low toxicity at therapeutic doses. However, as with any new compound, comprehensive safety assessments are essential before it can be considered for clinical use. These assessments typically include in vitro cytotoxicity tests, animal toxicity studies, and detailed pharmacokinetic analyses to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

The potential applications of (4-methoxy-1H-indol-3-yl)methyldimethylamine extend beyond its use as a therapeutic agent. The compound's unique chemical structure makes it an attractive candidate for use in research settings as a tool compound for studying serotonin receptor function and neuroprotective mechanisms. Additionally, its structural similarity to other bioactive molecules may provide insights into the design of new drugs with improved efficacy and reduced side effects.

In conclusion, (4-methoxy-1H-indol-3-yl)methyldimethylamine (CAS No. 52335-75-8) is a promising compound with a diverse range of potential applications in both research and clinical settings. Its unique chemical structure and pharmacological properties make it an important molecule for further investigation and development. As research in this area continues to advance, it is likely that new insights into the biological activities and therapeutic potential of this compound will emerge.

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Amadis Chemical Company Limited
(CAS:52335-75-8)(4-methoxy-1H-indol-3-yl)methyldimethylamine
A1162454
Purity:99%
Quantity:1g
Price ($):559.0
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